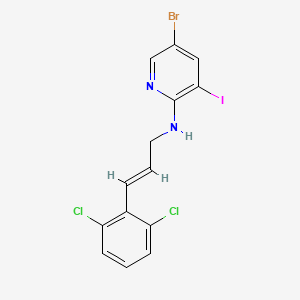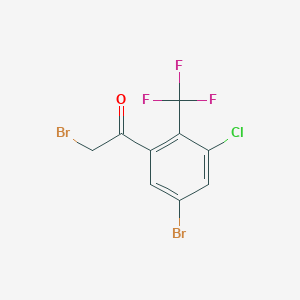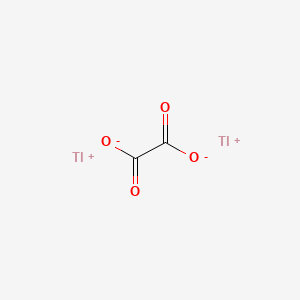
Thallium(I) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(I) oxalate is a chemical compound with the formula Tl₂C₂O₄ It is a salt formed from thallium and oxalic acid Thallium is a heavy metal known for its high toxicity, and oxalate is an anion derived from oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(I) oxalate can be synthesized by reacting thallium(I) carbonate with oxalic acid in an aqueous solution. The reaction typically occurs in a molar ratio of 1:2 (thallium(I) carbonate to oxalic acid). The reaction conditions involve dissolving the reactants in water and allowing the mixture to react, forming this compound and carbon dioxide as a byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the appropriate molar ratios and reaction conditions to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(I) oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium(I) can be oxidized to thallium(III) using strong oxidizing agents such as nitric acid or aqua regia.
Reduction: this compound can be reduced back to thallium metal using reducing agents like hydrogen gas or zinc in acidic conditions.
Substitution: this compound can participate in substitution reactions where the oxalate anion is replaced by other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed:
Oxidation: Thallium(III) oxalate or thallium(III) oxide.
Reduction: Thallium metal.
Substitution: Thallium chloride or thallium sulfate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which thallium(I) oxalate exerts its effects involves the interaction of thallium ions with biological molecules. Thallium ions can interfere with potassium channels in cells, leading to disruptions in cellular processes. This interference can cause toxic effects, making thallium compounds highly poisonous .
Vergleich Mit ähnlichen Verbindungen
Thallium(I) acetate: Another thallium(I) compound used in microbiology as a selective growth medium.
Thallium(I) chloride: A thallium(I) salt with applications in chemical synthesis and research.
Thallium(I) sulfate: Used in the production of thallium-based compounds and in various industrial processes.
Uniqueness: Thallium(I) oxalate is unique due to its specific reactivity with oxalic acid and its ability to form complex structures with strong hydrogen bonds. This makes it distinct from other thallium(I) compounds, which may not exhibit the same structural properties .
Eigenschaften
CAS-Nummer |
30737-24-7 |
|---|---|
Molekularformel |
C2O4Tl2 |
Molekulargewicht |
496.79 g/mol |
IUPAC-Name |
oxalate;thallium(1+) |
InChI |
InChI=1S/C2H2O4.2Tl/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |
InChI-Schlüssel |
WVNUZODXEDDHRM-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].[Tl+].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


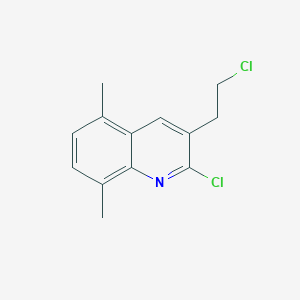
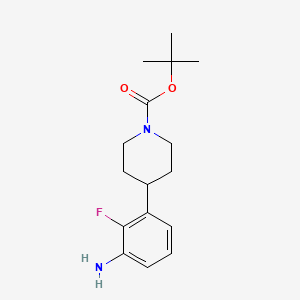
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
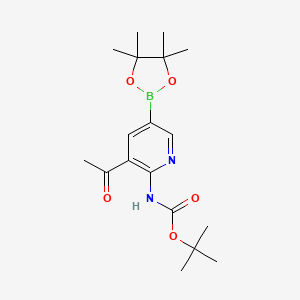
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
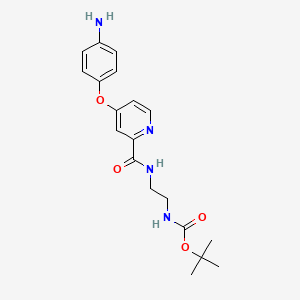
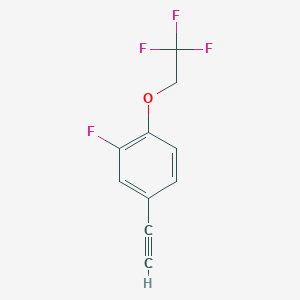
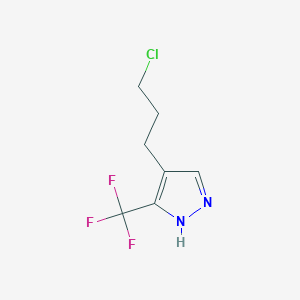
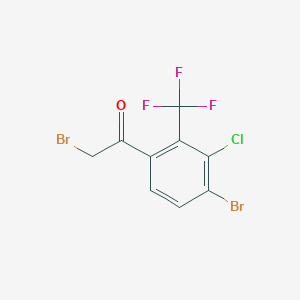
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)
